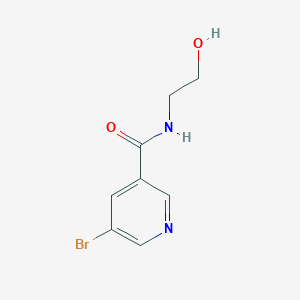

5-bromo-N-(2-hydroxyethyl)nicotinamide

説明

5-Bromo-N-(2-hydroxyethyl)nicotinamide is a nicotinamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a 2-hydroxyethyl group attached to the amide nitrogen. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its synthesis often involves coupling brominated nicotinic acid derivatives with hydroxyethylamine under catalytic conditions, as seen in multistep protocols described in patent literature . The hydroxyethyl group enhances solubility and influences pharmacokinetic properties, making it a critical structural feature for drug design .

特性

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-3-6(4-10-5-7)8(13)11-1-2-12/h3-5,12H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYSCMPVVARFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635871 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334504-46-0 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions

- Reagents : N-bromosuccinimide (NBS), dimethylformamide (DMF)

- Temperature : Room temperature to 60 °C

- Reaction Time : Typically 1 to 3 hours

- Yield : Ranges from 70% to 90%

Example Reaction Scheme

$$

\text{Nicotinamide} + \text{NBS} \rightarrow \text{5-Bromo-nicotinamide}

$$

Alkylation with 2-Hydroxyethylamine

Following bromination, the next step is the alkylation of 5-bromo-nicotinamide with 2-hydroxyethylamine.

Reaction Conditions

- Reagents : 2-Hydroxyethylamine, potassium carbonate (as a base)

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature : Typically at room temperature or slightly elevated (up to 60 °C)

- Reaction Time : Ranges from several hours to overnight

- Yield : Generally high, often exceeding 85%

Example Reaction Scheme

$$

\text{5-Bromo-nicotinamide} + \text{2-Hydroxyethylamine} \rightarrow \text{5-Bromo-N-(2-hydroxyethyl)nicotinamide}

$$

Purification Techniques

After synthesis, purification is essential to isolate the desired compound from by-products and unreacted materials.

Common Purification Methods

- Recrystallization : Often performed using solvents like ethanol or isopropanol.

- Chromatography : Column chromatography using silica gel can effectively separate compounds based on polarity.

Typical Yields Post-Purification

| Method | Yield (%) |

|---|---|

| Recrystallization | 90-95 |

| Column Chromatography | 85-90 |

Characterization of the Compound

Characterization techniques are crucial for confirming the structure and purity of synthesized compounds.

Analytical Techniques Used

- Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and composition.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

化学反応の分析

Types of Reactions

5-Bromo-N-(2-hydroxyethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Oxidation: 5-Bromo-N-(2-carboxyethyl)nicotinamide.

Reduction: 5-Hydroxy-N-(2-hydroxyethyl)nicotinamide.

Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

科学的研究の応用

Biological Activities

Research indicates that compounds related to nicotinamide exhibit various biological activities, including:

- Anti-inflammatory : Potential to reduce inflammation in various tissues.

- Antioxidant : May help in combating oxidative stress.

- Antimicrobial : Possible effectiveness against certain pathogens.

Specifically, 5-bromo-N-(2-hydroxyethyl)nicotinamide has shown promise in enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ metabolism, which is vital for cellular energy homeostasis and health.

Metabolic Disorders

Studies suggest that derivatives of nicotinamide may have applications in treating metabolic disorders such as diabetes. By modulating pathways involved in inflammation and oxidative stress, these compounds could potentially improve insulin sensitivity and overall metabolic health.

Neurodegenerative Diseases

The neuroprotective effects of nicotinamide derivatives, including this compound, are under investigation for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to enhance NAMPT activity may contribute to neuroprotection by increasing NAD+ levels.

Cancer Research

There is growing interest in the role of nicotinamide derivatives in cancer therapy. Preliminary studies indicate that these compounds can influence cancer cell metabolism and apoptosis pathways. For instance, compounds that inhibit NAMPT have been shown to induce cytotoxic effects in cancer cell lines, suggesting a potential application in oncology .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Nicotinamide | No halogen substitution | Essential vitamin B3 |

| 5-Fluoro-N-(2-hydroxyethyl)nicotinamide | Fluorine substitution instead of bromine | Enhanced bioavailability |

| 5-Bromo-nicotinic acid | Bromination at 5-position without hydroxyethyl | Potential anti-tumor activity |

| N-(4-methyl-2-hydroxyethyl)nicotinamide | Methyl group instead of bromine | Altered pharmacokinetics |

The unique combination of halogenation and hydroxyalkylation in this compound may provide distinct biological activities compared to its analogs .

Case Studies and Research Findings

- Enhancement of NAD+ Levels : A study demonstrated that compounds activating NAMPT can significantly increase cellular NAD+ levels, which is critical for numerous cellular processes. This finding suggests that this compound could be beneficial in conditions where NAD+ depletion is a concern .

- Cytotoxicity in Cancer Models : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating that similar effects might be expected from this compound. Further research into its mechanism could elucidate its potential as an anticancer agent .

- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective properties through modulation of stress response pathways, which could be relevant for developing treatments for neurodegenerative diseases .

作用機序

The mechanism of action of 5-bromo-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in cellular metabolism and signaling. The hydroxyethyl group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins. The bromine atom may also participate in halogen bonding, further stabilizing the compound-protein complex.

類似化合物との比較

Structural Modifications and Substituent Effects

The nicotinamide scaffold allows diverse substitutions, which modulate physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Key Findings from Comparative Analysis

Solubility and Bioavailability :

- The hydroxyethyl group in 5-bromo-N-(2-hydroxyethyl)nicotinamide improves aqueous solubility compared to analogs with lipophilic substituents like trifluoromethylthioethyl (: logP ~2.8) .

- In contrast, the chlorodifluoromethoxyphenyl analog (Table 1) exhibits higher molecular weight and lipophilicity, likely reducing oral bioavailability .

Synthetic Complexity :

- The target compound’s synthesis is relatively straightforward, requiring fewer steps than analogs involving cross-coupling reactions (e.g., Pd-catalyzed Suzuki coupling in ) .

- Derivatives with pyrrolidinyl or boronate ester groups () necessitate advanced purification techniques, increasing production costs .

N-methoxy-N-methyl substitution () may reduce hydrolytic instability compared to secondary amides like the hydroxyethyl variant .

生物活性

5-Bromo-N-(2-hydroxyethyl)nicotinamide is a derivative of nicotinamide, which has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : CHBrNO

Molecular Weight : 260.1 g/mol

This compound features a bromine atom substituted at the 5-position of the nicotinamide ring, along with a hydroxyethyl group at the nitrogen atom. This modification is believed to enhance its biological activity compared to its parent compound, nicotinamide.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in various metabolic pathways, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The inhibition of HDACs may lead to increased acetylation of histones and non-histone proteins, affecting cellular processes such as proliferation and apoptosis .

- Antibacterial Activity : Research indicates that derivatives of nicotinamide can exhibit antibacterial properties by targeting bacterial fatty acid biosynthesis pathways. Specifically, compounds that inhibit FabI, an enzyme critical for bacterial survival, have shown promise in treating infections .

- Neuroprotective Effects : Some studies suggest that related compounds can exert neuroprotective effects by modulating ATP-sensitive potassium (KATP) channels, which are involved in cellular responses to stress and injury .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity | Effect Observed | Reference |

|---|---|---|

| HDAC Inhibition | Increased histone acetylation | |

| Antibacterial Activity | Inhibition of FabI | |

| Neuroprotection | Reduced brain damage in MCAO model |

Case Studies

-

Histone Deacetylase Inhibition :

A study investigated the effects of various nicotinamide derivatives on HDAC activity. It was found that this compound exhibited significant inhibition of HDAC6, leading to altered gene expression profiles associated with cancer cell proliferation . -

Antibacterial Efficacy :

In a series of experiments assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated potent activity against strains resistant to conventional antibiotics. The compound's mechanism was linked to its ability to disrupt fatty acid synthesis pathways via FabI inhibition . -

Neuroprotective Role in Cerebral Infarction :

In a rat model of middle cerebral artery occlusion (MCAO), administration of related compounds showed reduced infarct volume and improved neurological outcomes. These effects were attributed to enhanced blood flow and reduced inflammation mediated through KATP channel modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(2-hydroxyethyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Answer : A typical synthesis involves coupling 5-bromonicotinic acid with 2-hydroxyethylamine using activating agents like EDCl/HOBt in anhydrous tetrahydrofuran (THF) under reflux. Potassium carbonate can act as a base to facilitate amide bond formation . Optimization includes monitoring reaction progress via TLC, adjusting molar ratios (e.g., 1:1.2 acid-to-amine), and varying solvents (e.g., DMF for solubility). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization may require controlled temperature (60–80°C) and inert atmospheres to prevent side reactions .

Q. How do spectroscopic techniques (NMR, MS) differentiate this compound from its structural analogs?

- Answer :

- ¹H NMR : The hydroxyethyl group’s protons resonate as a triplet (~δ 3.5–3.7 ppm for –CH₂–OH) and a singlet (~δ 4.8 ppm for –OH, exchangeable). The pyridine ring protons show distinct splitting patterns (e.g., H-4 as a doublet at δ 8.5–8.7 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~δ 165–170 ppm. Bromine’s electron-withdrawing effect deshields adjacent carbons (e.g., C-5 at ~δ 130 ppm) .

- MS : The molecular ion peak [M+H]⁺ at m/z 271 (C₈H₁₀BrN₂O₂⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of –CH₂CH₂OH at m/z 213) distinguish it from analogs lacking the hydroxyethyl group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound in different assay systems?

- Answer : Contradictions may arise from assay-specific variables (e.g., cell permeability, NAD⁺ levels). To resolve discrepancies:

- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify optimal activity windows .

- Target validation : Use kinase inhibition assays (e.g., ADP-Glo™) to confirm direct binding to putative targets like AMPK or sirtuins .

- Metabolic stability assays : Evaluate compound degradation in liver microsomes to rule out assay interference from metabolites .

Q. How can computational methods predict the reactivity and potential biological targets of this compound?

- Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with NAD⁺-dependent enzymes (e.g., PARP-1). The bromine atom may occupy hydrophobic pockets, while the hydroxyethyl group forms hydrogen bonds .

- DFT calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., bromine’s polarizability for SNAr reactions) .

- QSAR models : Train models on nicotinamide derivatives to predict IC₅₀ values for kinase inhibition .

Q. What are the key considerations when designing derivatives of this compound to enhance its pharmacological profile?

- Answer : Focus on:

- Bromine substitution : Replace Br with Cl or CF₃ to modulate electron density and binding affinity .

- Hydroxyethyl modification : Introduce PEGylated chains to improve solubility or ester prodrugs for enhanced bioavailability .

- Amide linker variation : Replace the amide with sulfonamide or urea groups to alter metabolic stability .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Answer :

- Forced degradation studies : Incubate the compound in buffers (pH 1–13, 37°C) and analyze degradation products via HPLC-MS. Bromine hydrolysis is likely under alkaline conditions .

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 150°C) .

- Light exposure tests : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。